molecular formula C14H11Cl2NO B14614652 2-[(Benzylimino)methyl]-4,6-dichlorophenol CAS No. 58199-78-3

2-[(Benzylimino)methyl]-4,6-dichlorophenol

Cat. No.: B14614652
CAS No.: 58199-78-3
M. Wt: 280.1 g/mol
InChI Key: QNBZAPKOISJIJX-UHFFFAOYSA-N
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Description

2-[(Benzylimino)methyl]-4,6-dichlorophenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) and are typically synthesized by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylimino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with benzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of glacial acetic acid as a solvent and a reaction temperature of around 60-80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylimino)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 2-[(Benzylamino)methyl]-4,6-dichlorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(Benzylimino)methyl]-4,6-dichlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzylimino)methyl]-4,6-dichlorophenol involves its interaction with biological targets through the imine group. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the dichlorophenol moiety can contribute to its antimicrobial properties by disrupting microbial cell membranes and interfering with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylimino)methyl]-4-chlorophenol
  • 2-[(Benzylimino)methyl]-4,6-dibromophenol
  • 2-[(Benzylimino)methyl]-4,6-difluorophenol

Uniqueness

2-[(Benzylimino)methyl]-4,6-dichlorophenol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorinated positions can enhance the compound’s stability and increase its potential as an antimicrobial agent compared to its mono- or dibrominated counterparts .

Properties

CAS No.

58199-78-3

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2-(benzyliminomethyl)-4,6-dichlorophenol

InChI

InChI=1S/C14H11Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2

InChI Key

QNBZAPKOISJIJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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